Cas no 876-91-5 (4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one)
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
- 4-bromo-6-methyl-2,3-dihydroinden-1-one
- 4-Bromo-6-methyl-1-indanone
- AMOT0854
- AK149292
- 1H-Inden-1-one, 4-bromo-2,3-dihydro-6-methyl-
- 1-Indanone, 4-bromo-6-methyl- (7CI, 8CI)
- 4-Bromo-2,3-dihydro-6-methyl-1H-inden-1-one (ACI)
- AKOS017558221
- SCHEMBL8903242
- CS-0101673
- DB-316383
- Y10463
- DS-9145
- MFCD17677339
- Z1269179959
- EN300-3006001
- 876-91-5
-
- MDL: MFCD17677339
- Inchi: 1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
- InChI Key: GEKKSKKTHXHXLU-UHFFFAOYSA-N
- SMILES: O=C1CCC2C1=CC(C)=CC=2Br
Computed Properties
- Exact Mass: 223.98368g/mol
- Monoisotopic Mass: 223.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.7
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN550-100mg |
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95+% | 100mg |
¥330.0 | 2022-06-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02355-5g |
4-bromo-6-methyl-2,3-dihydroinden-1-one |
876-91-5 | 95% | 5g |
$1156 | 2023-09-07 | |
| Chemenu | CM124183-1g |
4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D504074-1g |
4-BROMO-6-METHYL-1-INDANONE |
876-91-5 | 95% | 1g |
$650 | 2024-05-24 | |
| eNovation Chemicals LLC | Y0993209-5g |
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95% | 5g |
$900 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0993209-10g |
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95% | 10g |
$1600 | 2024-08-02 | |
| Alichem | A079000838-1g |
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95% | 1g |
$331.24 | 2023-08-31 | |
| Chemenu | CM124183-1g |
4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95% | 1g |
$316 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN550-50mg |
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95+% | 50mg |
¥180.0 | 2022-06-09 | |
| Enamine | EN300-3006001-0.05g |
4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one |
876-91-5 | 95% | 0.05g |
$79.0 | 2023-07-08 |
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Production Method
Production Method 1
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt; overnight, 50 °C
Production Method 2
1.2 Reagents: Formic acid ; 10 min, 0 °C; 2 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt; 2 h, rt
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt; overnight, 50 °C
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Raw materials
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- 2-Bromo-4-methylbenzaldehyde
- Benzenebutanoic acid, 2-bromo-4-methyl-
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Preparation Products
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Suppliers
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Chemical Profile of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 876-91-5)
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 876-91-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a brominated indene core with a methyl substituent, presents a versatile scaffold for the development of novel bioactive agents. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways.
The indene moiety in 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one contributes to its unique electronic and steric properties, which can be exploited in medicinal chemistry. The presence of a bromine atom at the 4-position enhances its reactivity, allowing for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.
In recent years, there has been a surge in research focused on indene derivatives due to their potential applications in drug discovery. For instance, studies have highlighted the role of indene-based compounds in modulating enzyme activity and receptor binding. The methyl group at the 6-position influences the overall shape and electronic distribution of the molecule, which can be fine-tuned to improve binding affinity and selectivity. This has led to investigations into its derivatives as potential inhibitors of enzymes involved in cancer metabolism and inflammation.
One notable area of research involves the exploration of 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one as a precursor for kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the bromine substituent for palladium-catalyzed reactions, researchers have synthesized analogs that exhibit inhibitory effects on specific kinases. These studies have demonstrated the compound's utility in generating lead structures for further optimization.
The pharmaceutical industry has also shown interest in 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one due to its potential as an intermediate in the synthesis of antiviral and anti-inflammatory agents. The indene scaffold is known to interact favorably with biological targets, making it an attractive platform for drug design. Recent computational studies have predicted that derivatives of this compound may disrupt viral polymerase activity or inhibit inflammatory cytokine production. These findings have spurred experimental efforts to validate these hypotheses.
From a synthetic chemistry perspective, 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block. Its ability to undergo multiple functionalization reactions allows chemists to explore diverse structural motifs. For example, directed ortho-metalation strategies can be employed to introduce nitrogen-containing heterocycles or other functional groups at specific positions. Such modifications can enhance solubility, metabolic stability, and overall pharmacokinetic properties of the resulting compounds.
The interest in this compound is further underscored by its presence in several patent literature and academic publications. Researchers have utilized 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one to develop novel therapeutic agents with potential applications across multiple therapeutic areas. These include central nervous system disorders, where indene derivatives have shown promise as scaffolds for neuroprotective and antipsychotic drugs.
In conclusion,4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 876-91-5) represents a structurally interesting and synthetically useful molecule with significant potential in pharmaceutical research. Its unique combination of reactivity and biological relevance makes it an invaluable asset for medicinal chemists seeking to develop innovative therapeutic strategies. As research continues to uncover new applications for this compound and its derivatives,4-bromo-6-methyl-2,3-dihydro-1H-inden-1-one is poised to remain a key player in drug discovery efforts.
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